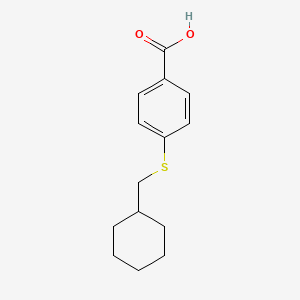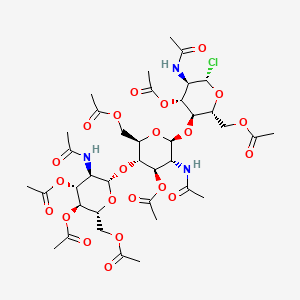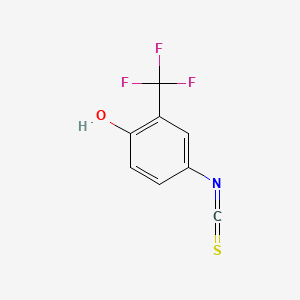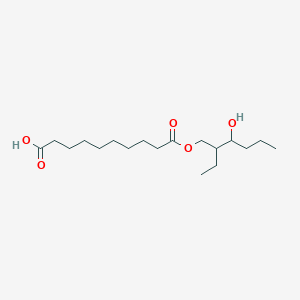
10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid is a complex organic compound with a unique structure that includes both hydroxy and oxo functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid typically involves multi-step organic reactions. One common method includes the esterification of 2-ethyl-3-hydroxyhexanol with a decanoic acid derivative under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The ester linkage can be subjected to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or primary alcohols.
Substitution: Formation of new ester or amide derivatives.
Aplicaciones Científicas De Investigación
10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl-3-hydroxyhexyl isobutyrate
- 2-Ethyl-3-hydroxyhexyl butyrate
- 2-Ethyl-3-hydroxyhexyl 2-methylpropanoate
Uniqueness
10-((2-Ethyl-3-hydroxyhexyl)oxy)-10-oxodecanoic Acid is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H34O5 |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
10-(2-ethyl-3-hydroxyhexoxy)-10-oxodecanoic acid |
InChI |
InChI=1S/C18H34O5/c1-3-11-16(19)15(4-2)14-23-18(22)13-10-8-6-5-7-9-12-17(20)21/h15-16,19H,3-14H2,1-2H3,(H,20,21) |
Clave InChI |
ZIPCAKZSEPJOCI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(CC)COC(=O)CCCCCCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


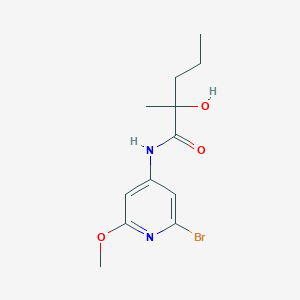
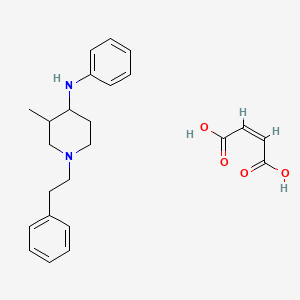

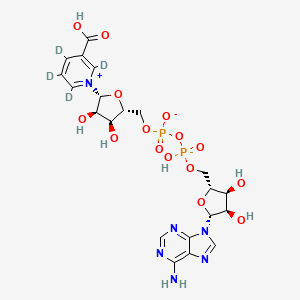
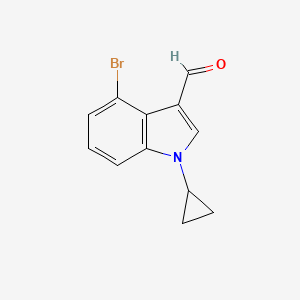


![6-Amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]hexanoic acid;formic acid](/img/structure/B13851943.png)
![4-[2-(4-Methoxyanilino)-2-oxoethoxy]benzoic acid](/img/structure/B13851954.png)
![2-(((3aR,4R,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13851962.png)

